molecular formula C8H17N B1279778 5-Hexen-1-amine, 2,2-dimethyl- CAS No. 141511-50-4

5-Hexen-1-amine, 2,2-dimethyl-

Cat. No.: B1279778
CAS No.: 141511-50-4
M. Wt: 127.23 g/mol
InChI Key: PPLTYXVBNYYDSB-UHFFFAOYSA-N
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Description

5-Hexen-1-amine, 2,2-dimethyl- is a colorless liquid with a strong, unpleasant odor. It belongs to the hexenylamine family of compounds and is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Hexen-1-amine, 2,2-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethyl-5-hexen-1-ol with ammonia in the presence of a catalyst. The reaction is typically carried out under reflux conditions with an appropriate solvent such as ethanol .

Industrial Production Methods

In industrial settings, the production of 5-Hexen-1-amine, 2,2-dimethyl- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Hexen-1-amine, 2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

5-Hexen-1-amine, 2,2-dimethyl- has been the focus of significant scientific research due to its versatile applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Hexen-1-amine, 2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its amine group can form hydrogen bonds and interact with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-5-hexen-1-ol: A precursor in the synthesis of 5-Hexen-1-amine, 2,2-dimethyl-.

    Hexylamine: A related compound with similar chemical properties.

    2,2-Dimethylhexane: A structurally similar compound without the amine group.

Uniqueness

5-Hexen-1-amine, 2,2-dimethyl- is unique due to its specific structure, which includes both an amine group and a double bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,2-dimethylhex-5-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-4-5-6-8(2,3)7-9/h4H,1,5-7,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLTYXVBNYYDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473962
Record name 5-Hexen-1-amine, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141511-50-4
Record name 5-Hexen-1-amine, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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